

Technical Guide: N-Acetyl-d3-glufosinate for Research Applications

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Compound of Interest		
Compound Name:	N-Acetyl glufosinate-d3	
Cat. No.:	B15560136	Get Quote

This technical guide provides an in-depth overview of N-Acetyl-d3-glufosinate, a critical analytical standard for researchers, scientists, and professionals in drug development and environmental analysis. The guide details its suppliers, chemical properties, and its primary application as an internal standard in quantitative analytical methods.

N-Acetyl-d3-glufosinate: Supplier and Chemical Data

N-Acetyl-d3-glufosinate is a deuterated analog of N-acetyl-glufosinate, the primary metabolite of the herbicide glufosinate in genetically modified, resistant plants. Its deuteration makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the non-deuterated analyte but is distinguishable by its higher mass.

Below is a summary of suppliers and their corresponding catalog numbers, along with key quantitative data for N-Acetyl-d3-glufosinate.



Supplier	Catalog Number/P roduct Code	Purity	Isotopic Enrichme nt	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma- Aldrich	05567- 5MG	≥95.0% (HPLC)[1]	Not specified	1356992- 90-9[1]	C7D3H11N O5P	226.18[1]
Clearsynth	CS-T- 102313	Not specified	Not specified	1356992- 90-9	C7D3H11N O5P	226.18
LGC Standards	TRC- G188978	>95% (HPLC)	Not specified	1356992- 90-9	C7D3H11N O5P	226.18
Isotope Science / Alfa Chemistry	ACMA0006 4274	Not specified	99 atom % D	Not specified	C7D3H11N O5P·H2O	244.19

Experimental Protocols: Quantification of N-Acetylglufosinate using N-Acetyl-d3-glufosinate as an Internal Standard

The following protocol outlines a general methodology for the extraction and quantification of N-acetyl-glufosinate from a solid matrix (e.g., soybean meal) using N-Acetyl-d3-glufosinate as an internal standard, followed by LC-MS/MS analysis. This protocol is a composite based on established methods for analyzing glufosinate and its metabolites.

Materials and Reagents

- N-Acetyl-glufosinate analytical standard
- N-Acetyl-d3-glufosinate (internal standard)
- LC-MS grade water
- LC-MS grade methanol



- · LC-MS grade acetonitrile
- Formic acid
- EDTA (Ethylenediaminetetraacetic acid)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- 0.22 μm syringe filters

Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Acetyl-glufosinate and N-Acetyl-d3-glufosinate in LC-MS grade water to prepare individual primary stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Acetyl-glufosinate primary stock solution with a suitable solvent (e.g., water:methanol, 1:1 v/v).
- Internal Standard Spiking Solution: Prepare a working solution of N-Acetyl-d3-glufosinate at a fixed concentration (e.g., 100 ng/mL) for spiking into samples and calibration standards.

Sample Preparation and Extraction

- Homogenization: Homogenize the solid sample to a fine powder.
- Weighing and Spiking: Accurately weigh a portion of the homogenized sample (e.g., 2 g) into a centrifuge tube. Spike the sample with a known volume of the N-Acetyl-d3-glufosinate internal standard spiking solution.
- Extraction: Add an extraction solvent (e.g., 10 mL of water containing 1% formic acid and 10 mM EDTA). Vortex vigorously for 1-2 minutes and then shake for 30 minutes on a mechanical shaker.
- Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.
- Solid Phase Extraction (SPE) Cleanup:



- Condition an SPE cartridge by passing methanol followed by water.
- Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
- Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
- Elute the analytes with a stronger solvent (e.g., methanol).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized polar pesticide column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A gradient elution starting with a high percentage of organic phase and gradually increasing the aqueous phase.
 - Flow Rate: A typical flow rate for a standard analytical column (e.g., 0.3-0.5 mL/min).
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (analyte dependent).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).



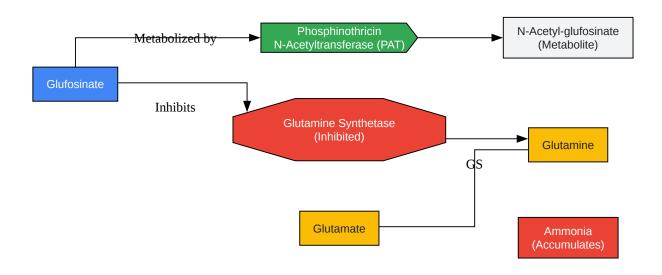
 MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both N-Acetyl-glufosinate and N-Acetyl-d3-glufosinate. The transitions for the d3-labeled standard will have a higher m/z for the precursor and corresponding fragment ions.

Data Analysis

- Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of N-Acetyl-glufosinate to the peak area of N-Acetyl-d3-glufosinate against the concentration of the N-Acetyl-glufosinate working standards.
- Quantification: Determine the concentration of N-Acetyl-glufosinate in the samples by interpolating the peak area ratios from the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflow

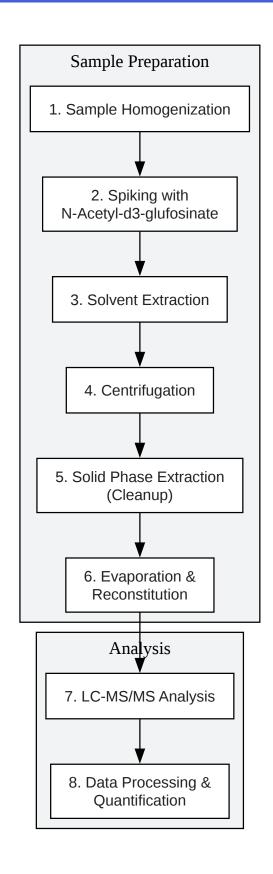
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of glufosinate and a typical experimental workflow for its analysis.



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Glufosinate Metabolism and Mode of Action





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Analytical Workflow for N-Acetyl-glufosinate



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References

- 1. Metabolism of the herbicide glufosinate-ammonium in plant cell cultures of transgenic (rhizomania-resistant) and non-transgenic sugarbeet (Beta vulgaris), carrot (Daucus carota), purple foxglove (Digitalis purpurea) and thorn apple (Datura stramonium) [agris.fao.org]
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